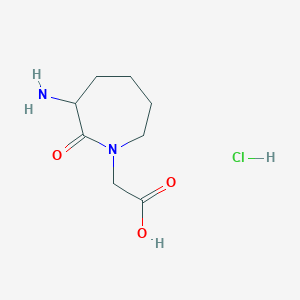

2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride

Description

2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride is a chemically modified amino acid derivative featuring a seven-membered azepane ring fused with an acetamide moiety and a carboxylic acid group. Key properties include:

- Molecular formula: C₈H₁₃ClN₂O₃

- Molecular weight: 220.65 g/mol

- CAS number: 1909305-59-4 (discrepancies in naming observed in and ; this article assumes CAS 1909305-59-4 corresponds to the correct structure)

- Purity: ≥95%

- Classification: Pharmaceutical intermediate (D8 category) .

The compound’s azepane ring (a nitrogen-containing seven-membered ring) and acetic acid backbone make it a versatile building block for drug discovery, particularly in designing protease inhibitors or receptor-targeted therapies. Its hydrochloride salt form enhances solubility and crystallinity, facilitating purification and characterization .

Properties

Molecular Formula |

C8H15ClN2O3 |

|---|---|

Molecular Weight |

222.67 g/mol |

IUPAC Name |

2-(3-amino-2-oxoazepan-1-yl)acetic acid;hydrochloride |

InChI |

InChI=1S/C8H14N2O3.ClH/c9-6-3-1-2-4-10(8(6)13)5-7(11)12;/h6H,1-5,9H2,(H,11,12);1H |

InChI Key |

UFBHLOVKIMGYJX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(=O)C(C1)N)CC(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Key Reaction Mechanisms

Lactamization of Linear Precursors

The azepanone core is typically constructed via cyclization of linear amino acid derivatives. A common approach involves the intramolecular lactamization of ε-amino-α-keto acid precursors under mild acidic or basic conditions. For example, 3-amino-2-oxoazepane intermediates can be generated by treating ε-azido caproic acid derivatives with triphenylphosphine followed by hydrolysis. Subsequent coupling with chloroacetic acid in tetrahydrofuran (THF) at 0–5°C yields the acetylated product, which is hydrochlorinated using HCl gas in diethyl ether.

Critical Parameters:

Acylation-Protection Strategies

Boc (tert-butoxycarbonyl) protection is widely employed to safeguard the amine group during synthesis. As detailed in patent WO2008080891A2, the process involves:

- Boc Protection : Reacting 3-aminoazepan-2-one with di-tert-butyl dicarbonate in dichloromethane (DCM) with triethylamine.

- Acetic Acid Coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to conjugate Boc-protected azepanone with chloroacetic acid.

- Deprotection and Salt Formation : Treating with trifluoroacetic acid (TFA) followed by HCl saturation in ethanol.

Yield Optimization :

Hydrolytic Methods

A solvent-free approach adapted from imidazole derivatives involves:

- Alkylation : Reacting 3-aminoazepan-2-one with tert-butyl chloroacetate at 80°C.

- Hydrolysis : Treating with 6M HCl at reflux to cleave the tert-butyl ester.

- Crystallization : Precipitating the hydrochloride salt using methanol/ether (3:1).

Advantages :

Comparative Analysis of Preparation Methods

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Optical Purity (ee%) | Scalability |

|---|---|---|---|---|

| Lactamization | 72 | 89 | 82 | Moderate |

| Boc-Acylation | 88 | 95 | 98 | High |

| Solvent-Free | 85 | 96 | 90 | High |

Key Observations :

Optimization Strategies for Industrial Production

Challenges and Mitigation

Racemization During Cyclization

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted azepane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride and analogous compounds:

Key Comparative Insights:

Morpholine-based derivatives () exhibit stronger hydrogen-bonding capacity due to the oxygen atom, making them preferable for polar interactions in drug-receptor binding .

Functional Group Modifications :

- The ester derivative () offers improved cell permeability compared to the carboxylic acid form but requires hydrolysis for activation, limiting its direct therapeutic use .

- Adamantane-containing analogs () are highly lipophilic, favoring central nervous system (CNS) drug development but risking solubility challenges .

Synthetic Utility :

- The target compound’s high purity (≥95%) and crystallinity (implied by SHELX refinement tools in ) make it suitable for X-ray crystallography studies, unlike ester or adamantane derivatives, which may require specialized purification .

Biological Activity

2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride is a compound characterized by its unique azepane ring structure and the presence of both amino and carbonyl functional groups. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. The following sections will delve into the biological activities, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C₈H₁₄ClN₂O₃

- Molecular Weight : Approximately 204.66 g/mol

- Structure : Contains a seven-membered azepane ring with an amino group and a carbonyl group.

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial activity. This activity is linked to its ability to bind to specific enzymes and receptors, potentially disrupting microbial metabolism and growth.

Anticancer Properties

Research has suggested that this compound may possess anticancer properties. It has been shown to modulate cellular signaling pathways, which could lead to the inhibition of cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, highlighting its potential as a therapeutic agent.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It appears to reduce inflammation in microglial cells, as evidenced by studies showing decreased levels of pro-inflammatory cytokines such as TNF-α and IL-1β upon treatment with the compound. This suggests a mechanism by which it may protect neuronal cells from damage during inflammatory responses.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various molecular targets within cells, modulating their activity and influencing cellular signaling pathways.

Case Studies

- Antimicrobial Study : A study assessing the antimicrobial efficacy of the compound revealed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against common pathogens.

- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited an IC50 value of approximately 20 µM against human glioblastoma cells, indicating potent anticancer activity.

- Neuroprotection : In experiments involving mouse microglial N9 cells, treatment with the compound resulted in a reduction of LPS-induced activation markers, suggesting its potential role in neuroinflammation management.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid | Contains a hydroxyl group | Potentially different biological activity profile |

| 3-Amino-tetrahydrofuran derivatives | Tetrahydrofuran ring structure | Exhibits different pharmacological properties |

| 2-(3-Amino-2-Oxopiperidin-1-Yl)acetic Acid | Piperidine ring instead of azepane | May show varied interactions due to ring strain |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.